molecular formula C10H5N3O2 B1204218 2-(4-Nitrobenzylidene)malononitrile CAS No. 2700-23-4

2-(4-Nitrobenzylidene)malononitrile

Cat. No.: B1204218
CAS No.: 2700-23-4
M. Wt: 199.17 g/mol
InChI Key: BDTIGNGBIBFXSE-UHFFFAOYSA-N
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Description

2-(4-Nitrobenzylidene)malononitrile is an organic compound that belongs to the class of benzylidene derivatives It is characterized by the presence of a nitro group attached to the benzylidene moiety and two cyano groups attached to the malononitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(4-Nitrobenzylidene)malononitrile is typically synthesized through the Knoevenagel condensation reaction. This reaction involves the condensation of an aldehyde with an active methylene compound in the presence of a base. In this case, 4-nitrobenzaldehyde reacts with malononitrile in the presence of a base such as piperidine or pyridine to form this compound .

The reaction conditions generally involve:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux

    Catalyst/Base: Piperidine, pyridine, or other organic bases

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of heterogeneous catalysts, such as modified hydrotalcites, can also enhance the efficiency and selectivity of the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitrobenzylidene)malononitrile undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The cyano groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

    Cyclization: The compound can undergo cyclization reactions to form heterocyclic compounds.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst, room temperature to elevated temperatures.

    Substitution: Nucleophiles such as amines, alcohols, or thiols, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

    Cyclization: Acidic or basic conditions, depending on the specific cyclization reaction.

Major Products

    Reduction: 2-(4-Aminobenzylidene)malononitrile

    Substitution: Various substituted benzylidene derivatives

    Cyclization: Heterocyclic compounds such as pyridines or quinolines

Mechanism of Action

The mechanism of action of 2-(4-Nitrobenzylidene)malononitrile involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyano groups can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with biological molecules. These interactions can modulate enzyme activities, disrupt cellular processes, and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Benzylidenemalononitrile: Lacks the nitro group, making it less reactive in certain chemical reactions.

    2-(4-Methylbenzylidene)malononitrile: Contains a methyl group instead of a nitro group, leading to different chemical and biological properties.

    2-(4-Chlorobenzylidene)malononitrile:

Uniqueness

2-(4-Nitrobenzylidene)malononitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. The nitro group enhances the compound’s ability to participate in reduction and substitution reactions, making it a valuable intermediate in organic synthesis and a potential therapeutic agent .

Properties

IUPAC Name

2-[(4-nitrophenyl)methylidene]propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H5N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDTIGNGBIBFXSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C(C#N)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70181491
Record name 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile
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Molecular Weight

199.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2700-23-4
Record name 4-Nitrobenzylidenemalononitrile
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Record name NSC-637341
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Record name 4-Nitrobenzylidenemalononitrile
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Record name 2-(4-(Hydroxy(oxido)amino)benzylidene)malononitrile
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Record name Propanedinitrile, 2-((4-nitrophenyl)methylene)-
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Record name 2-(4-(HYDROXY(OXIDO)AMINO)BENZYLIDENE)MALONONITRILE
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Synthesis routes and methods

Procedure details

3.45 Grams(22.83 mmol) of 4-nitrobenzaldehyde and 1.52 grams(23.03 mmol) of malononitrile were dissolved in 200 milliliters of anhydrous ethanol. To this was added 0.35 milliliter of triethylamine, and the mixture was stirred and refluxed, under nitrogen, for 2 hours. The solvent was removed using a rotary evaporator and the crude reaction product was crystallized from ethanol. 2.33 Grams(51.5%) of the product was obtained. IR (in nujol) analysis showed bands at 3100, 3025, 2950-2850, 2220 (CN), 1595, 1570, 1510, 1450, 1410, 1365, 1340, 1315, 1300, 1210, 935, 850, 835, 780, 745, 680 and 620 cm-1NMR (CDCl3) analysis showed signals at 8.40(d, 2H, J=9 Hz), 8.08(d, 2H, J=9 Hz) and 7.89(s, 1H) ppm.
Quantity
22.83 mmol
Type
reactant
Reaction Step One
Quantity
1.52 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of 2-(4-Nitrobenzylidene)malononitrile?

A1: this compound [] is characterized by the following:

  • Structure: The molecule features a benzylidenemalononitrile unit that exists in a nearly planar conformation. The nitro group exhibits near coplanarity with the benzene ring, with a dihedral angle of 8.8° []. An intramolecular C—H⋯N hydrogen bond contributes to the stabilization of this molecular conformation.

Q2: Can you describe the synthesis of 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile using this compound as a starting material?

A2: 3-(4-aminophenyl)cyclopropane-1,1,2,2-tetracarbonitrile, a crucial intermediate in the synthesis of NVP-BEZ-235 derivatives, can be synthesized using this compound []. This synthesis involves a three-step procedure starting from commercially available 4-nitrobenzaldehyde, with this compound as a key intermediate. The overall yield of this three-step synthesis is reported to be 65.25%, calculated from malononitrile. The final product structure is confirmed through MS and 1H NMR analyses [].

Q3: What are the applications of this compound in organic synthesis?

A3: this compound serves as a versatile building block in organic synthesis. It acts as a valuable precursor in the preparation of various heterocyclic compounds. For instance, it can be reacted with α-naphthol to yield 2-amino-4-substituted-4H-benzo[h]chromene-3-carbonitrile derivatives, which have been explored for their biological and pharmacological activities []. Furthermore, it can be utilized in the synthesis of complex fused heterocyclic systems like tetraaza-benzo[a]cyclopenta[h]anthracene and tetraaza-dibenzo[a,h]anthracene derivatives, which hold potential medicinal applications [].

Q4: Are there any insights into the crystal structure of this compound derivatives?

A4: While the provided abstracts don't delve into the crystal structure of this compound itself, they do shed light on the crystal structure of one of its derivatives, dimethyl 2,2-dicyano-1-(4-nitrophenyl)propylphosphonate []. This compound crystallizes in the monoclinic system with the space group P121/c1 []. The crystal structure reveals interesting features such as a non-coplanar arrangement between the nitro group and the benzene ring, likely due to steric hindrance and hydrogen bonding interactions []. Additionally, the crystal packing is stabilized by intermolecular hydrogen bonds, forming a three-dimensional network structure [].

Q5: How is this compound used in the synthesis of pyrano[2,3-d][1,2,3]triazine derivatives?

A5: this compound is a crucial component in the synthesis of pyrano[2,3-d][1,2,3]triazine derivatives []. While the exact synthetic route isn't detailed in the provided abstracts, the use of this compound suggests its role as an electrophilic partner in a condensation reaction, likely with a suitable pyranone derivative. This reaction ultimately leads to the formation of the desired pyrano[2,3-d][1,2,3]triazine scaffold []. The resulting compounds have demonstrated anticancer activity, highlighting the potential of this synthetic strategy in medicinal chemistry [].

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